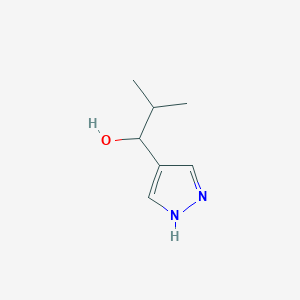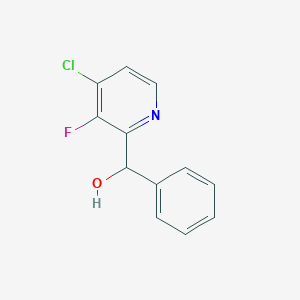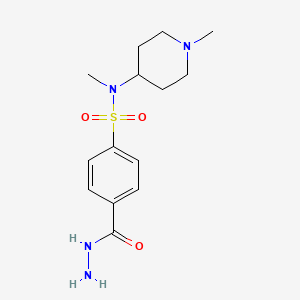
4-(hydrazinocarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, a methyl group, a piperidinyl group, and a benzene sulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(1-methylpiperidin-4-yl)amine to form an intermediate sulfonamide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinecarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: New compounds with different substituents replacing the sulfonamide group.
Scientific Research Applications
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidinyl group may enhance the compound’s binding affinity to certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide
- 4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide
- 4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide
Uniqueness
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
792953-81-2 |
|---|---|
Molecular Formula |
C14H22N4O3S |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N4O3S/c1-17-9-7-12(8-10-17)18(2)22(20,21)13-5-3-11(4-6-13)14(19)16-15/h3-6,12H,7-10,15H2,1-2H3,(H,16,19) |
InChI Key |
HESZYVJOYCNVMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


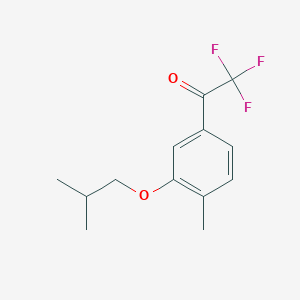
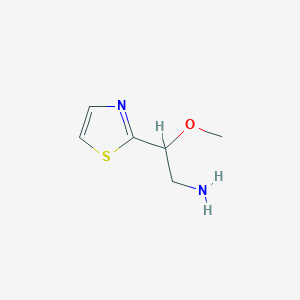
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)

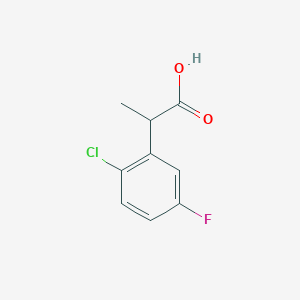
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
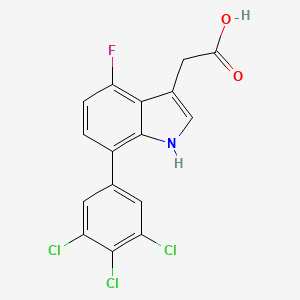


![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
